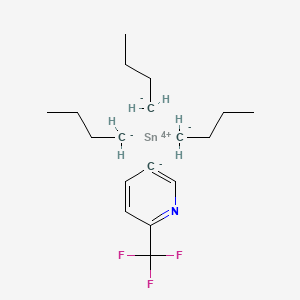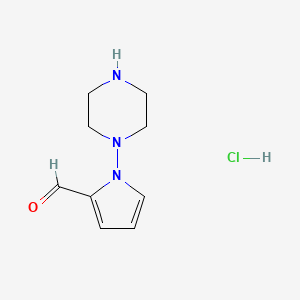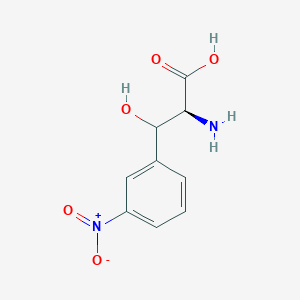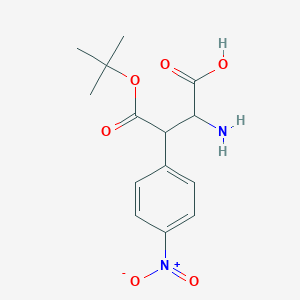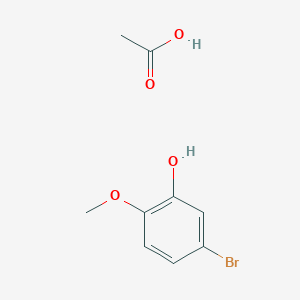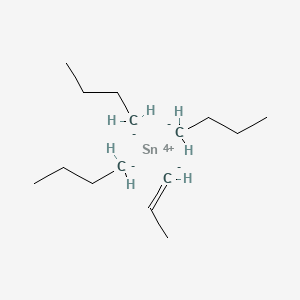
Tri-n-butyl(1-propenyl)tin, cis/trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-n-butyl(1-propenyl)tin, cis/trans: is an organotin compound with the molecular formula C15H32Sn. It is a mixture of cis and trans isomers and is used in various chemical applications due to its unique properties. This compound is known for its role in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Tri-n-butyl(1-propenyl)tin, cis/trans can be synthesized through the reaction of tri-n-butyltin hydride with propenyl halides under controlled conditions. The reaction typically requires a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and distillation to ensure the final product meets the required specifications. Industrial production also focuses on minimizing waste and improving yield through advanced techniques.
化学反应分析
Types of Reactions: Tri-n-butyl(1-propenyl)tin, cis/trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
科学研究应用
Chemistry: Tri-n-butyl(1-propenyl)tin, cis/trans is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It serves as a model compound to understand the behavior and toxicity of organotin compounds in living organisms.
Industry: In industrial applications, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.
作用机制
The mechanism by which tri-n-butyl(1-propenyl)tin, cis/trans exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with enzymes and other proteins, affecting their activity. The propenyl group can also participate in reactions with other molecules, leading to the formation of new compounds. The pathways involved include the formation of carbon-tin bonds and the subsequent reactions of these bonds with other functional groups.
相似化合物的比较
Tri-n-butylstannane: Similar in structure but lacks the propenyl group.
Tri-n-butyl(2-propenyl)tin: Similar but with a different position of the propenyl group.
Tri-n-butyl(1-butenyl)tin: Similar but with a butenyl group instead of a propenyl group.
Uniqueness: Tri-n-butyl(1-propenyl)tin, cis/trans is unique due to the presence of the propenyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where the propenyl group is required for the desired chemical reactions.
属性
IUPAC Name |
butane;prop-1-ene;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWXSNMOXBHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC=[CH-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
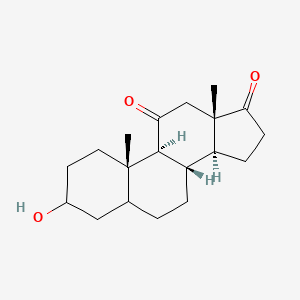
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
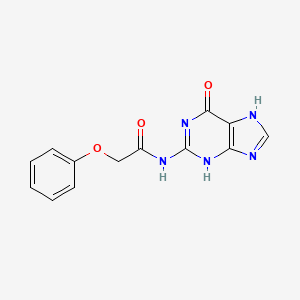
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)
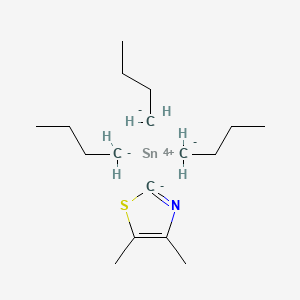
![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
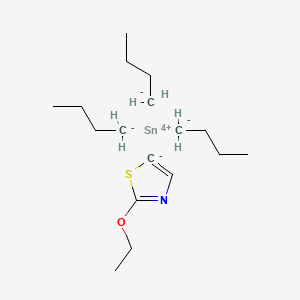
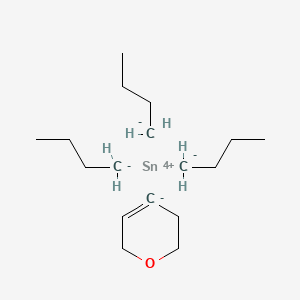
![3-Oxazolidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8068137.png)
